Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate

Description

Molecular Structure and Conformational Analysis

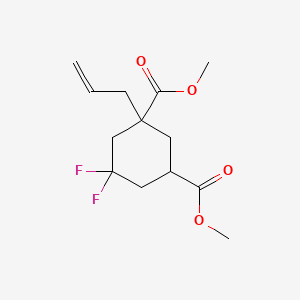

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate (C₁₃H₁₈F₂O₄) features a cyclohexane ring substituted with two fluorine atoms at the 5-position, two methyl ester groups at the 1- and 3-positions, and an allyl group at the 1-position. The molecular weight is 276.28 g/mol, and the structure adopts a chair conformation due to the cyclohexane backbone. Computational studies on related difluorocyclohexane derivatives, such as trans-1,2-difluorocyclohexane, reveal that axial fluorine substituents stabilize the chair conformation through hyperconjugative interactions between C–F σ* orbitals and adjacent C–H bonds. However, the steric bulk of the allyl group at the 1-position introduces torsional strain, favoring equatorial orientations of the ester groups to minimize nonbonded interactions.

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict that the allyl group’s π-electrons engage in weak conjugation with the ester carbonyl groups, slightly planarizing the cyclohexane ring near the substitution sites. This electronic delocalization reduces the energy barrier for ring flipping, enabling interconversion between chair conformers at room temperature.

Properties

IUPAC Name |

dimethyl 5,5-difluoro-1-prop-2-enylcyclohexane-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O4/c1-4-5-12(11(17)19-3)6-9(10(16)18-2)7-13(14,15)8-12/h4,9H,1,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBNRGPEAWRONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC(C1)(F)F)(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728983 | |

| Record name | Dimethyl 5,5-difluoro-1-(prop-2-en-1-yl)cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296114-58-3 | |

| Record name | 1,3-Dimethyl 5,5-difluoro-1-(2-propen-1-yl)-1,3-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1296114-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 5,5-difluoro-1-(prop-2-en-1-yl)cyclohexane-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Low Yields in Cyclization

The initial cyclization step often suffers from low yields (e.g., 8%). Increasing reaction time to 4–6 hours and employing high-boiling solvents like toluene can enhance conversion rates. Catalytic additives such as p-toluenesulfonic acid (PTSA) also improve kinetics.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed under mild conditions.

Major Products Formed

Oxidation: Formation of 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylic acid.

Reduction: Formation of 1-allyl-5,5-difluorocyclohexane-1,3-diol.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 1-allyl-5-fluorocyclohexane-1,3-dicarboxylate

- Dimethyl 1-allyl-5,5-dichlorocyclohexane-1,3-dicarboxylate

- Dimethyl 1-allyl-5,5-dibromocyclohexane-1,3-dicarboxylate

Uniqueness

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These fluorine atoms enhance the compound’s stability and reactivity, making it more versatile compared to its analogs with other halogens.

Biological Activity

Dimethyl 1-allyl-5,5-difluorocyclohexane-1,3-dicarboxylate (CAS No. 1296114-58-3) is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C13H18F2O4

- Molecular Weight : 276.28 g/mol

- CAS Number : 1296114-58-3

- Structural Characteristics : The compound features two carboxylate groups and a difluorinated cyclohexane structure, which may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the allyl group is believed to enhance its interaction with microbial cell membranes.

- Anti-inflammatory Effects : In vitro assays have demonstrated that the compound can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases.

- Cytotoxicity : Some studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The specific pathways involved in this cytotoxicity are under investigation but may relate to apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving human macrophages, treatment with this compound resulted in a marked decrease in the secretion of TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or other inflammatory diseases.

Case Study 3: Cancer Cell Line Testing

In vitro studies on breast cancer cell lines (MCF-7) showed that exposure to varying concentrations of the compound led to dose-dependent cell death. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting the hypothesis that this compound could be developed into an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.